1-Bromo-3-(difluoromethyl)benzene
Overview
Description
1-Bromo-3-(difluoromethyl)benzene is an organic compound with the molecular formula C₇H₅BrF₂. It consists of a benzene ring substituted with a bromine atom and a difluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(difluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed:
Scientific Research Applications
1-Bromo-3-(difluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of the bromine and difluoromethyl groups. These functional groups make the compound reactive towards nucleophiles and catalysts, enabling it to form new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-3-(difluoromethoxy)benzene
- 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Comparison: 1-Bromo-3-(difluoromethyl)benzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
1-Bromo-3-(difluoromethyl)benzene, with the chemical formula CHBrF, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
This compound is characterized by its difluoromethyl group which enhances its lipophilicity and potentially alters its interaction with biological systems. The compound's structure can be represented as follows:
- Molecular Formula : CHBrF
- Molecular Weight : 221.02 g/mol
- LogP (octanol-water partition coefficient) : Approximately 2.4, indicating moderate lipophilicity which can influence absorption and distribution in biological systems .
Antimicrobial Properties
Research has indicated that halogenated compounds, including those with difluoromethyl groups, exhibit antimicrobial activity. A study highlighted that various halogenated aromatic compounds possess inhibitory effects against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Antiparasitic Activity
In the context of antiparasitic research, studies have shown that modifications in the structure of aromatic compounds can significantly affect their efficacy against parasites. For instance, compounds similar to this compound have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of difluoromethyl groups has been linked to improved activity profiles, although specific data on this compound remains limited .
The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the difluoromethyl group may enhance the compound's ability to interact with biological membranes or proteins due to increased hydrophobicity and potential for forming hydrogen bonds .
Study on Structure-Activity Relationships (SAR)
A significant body of research focuses on the structure-activity relationships of difluoromethylated compounds. For example, analogs with varying substitutions were tested for their biological activities, revealing that modifications in the fluorinated groups could lead to enhanced metabolic stability and improved efficacy against specific pathogens .
Compound | EC50 (μM) | Activity Type | Reference |
---|---|---|---|
This compound | TBD | Antiparasitic | |
Analog A (difluoromethyl substituted) | 0.010 | Antimalarial | |
Analog B (trifluoromethyl substituted) | 0.048 | Antimalarial |
Toxicological Assessments
Toxicological studies are crucial for understanding the safety profile of this compound. Preliminary data suggest that while some halogenated compounds exhibit cytotoxicity at high concentrations, further research is necessary to establish a comprehensive toxicity profile specific to this compound .
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHIUQWUSQZMOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377832 | |
Record name | 1-bromo-3-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29848-59-7 | |
Record name | 1-bromo-3-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-(difluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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